((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol
Overview
Description
((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol, also known as S-R-phenylethylpyrrolidin-3-ylmethanol, is a chemical compound with a unique structure and properties. It has been widely studied in the scientific community due to its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is an analog of phenylethylamine, a common neurotransmitter in the brain, and has been found to possess a range of biological activities, including anxiolytic, antidepressant, and anticonvulsant effects.
Scientific Research Applications
Application in Crystal Structures : Sakate, Hosoda, and Suzuki (2016) studied bis[2-(pyridin-2-yl)phenyl]rhodium(III) complexes, which included ((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol as a hydrogen-bonded methanol co-ligand in some of these complexes. This research contributes to understanding the structural aspects of such complexes (Sakate, Hosoda, & Suzuki, 2016).
Catalysis in Organic Synthesis : Asami et al. (2015) reported that o-xylylene-type 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, were used as chiral ligands for enantioselective addition of diethylzinc to benzaldehyde. One of these ligands was derived from (R)-1-(1-phenylethyl)pyrrolidine, showcasing its utility in organic synthesis (Asami et al., 2015).
Organocatalysis : Lu et al. (2008) synthesized (1R,3S,4S)-2-azanorbornyl-3-methanol from (R)-1-phenylethylamine and used it as a catalyst for enantioselective epoxidation of α,β-enones. This research underscores its potential as an organocatalyst (Lu, Xu, Liu, & Loh, 2008).
Enantioselective Alkynylation : Munck et al. (2017) explored the use of a prolinol derived ligand, (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, in the enantioselective addition of terminal alkynes to cyclic imines. This study highlights its role in enhancing reaction selectivity (Munck, Monleón, Vila, & Pedro, 2017).
Ligands in Metal-Catalyzed Reactions : Russo, Fuoco, and Lattanzi (2013) reported the synthesis of (R)-phenanthrenyl-9yl-[(S)-pyrrolidin-2yl)] methanol, highlighting its potential as a ligand in metal-catalyzed reactions and as an organocatalyst (Russo, Fuoco, & Lattanzi, 2013).
Stereochemistry Determination : Procopiou et al. (2016) worked on determining the absolute configuration of N-CBZ-3-fluoropyrrolidine-3-methanol using vibrational circular dichroism, confirming stereochemistry through chemical synthesis. This paper highlights its role in stereochemistry analysis (Procopiou et al., 2016).
properties
IUPAC Name |
[(3S)-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(13-5-3-2-4-6-13)14-8-7-12(9-14)10-15/h2-6,11-12,15H,7-10H2,1H3/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTYGPRJDFTUGU-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@@H](C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548988 | |
Record name | {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((S)-1-((R)-1-phenylethyl)pyrrolidin-3-yl)methanol | |
CAS RN |
852857-10-4, 109960-55-6 | |
Record name | rel-(3S)-1-[(1R)-1-Phenylethyl]-3-pyrrolidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852857-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {(3S)-1-[(1R)-1-Phenylethyl]pyrrolidin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10548988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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